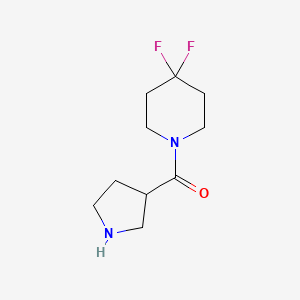

(4,4-Difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone

Description

Properties

IUPAC Name |

(4,4-difluoropiperidin-1-yl)-pyrrolidin-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16F2N2O/c11-10(12)2-5-14(6-3-10)9(15)8-1-4-13-7-8/h8,13H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHHXFOUVVJOJEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C(=O)N2CCC(CC2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(4,4-Difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

- Formation of the Piperidine Ring : Starting from suitable precursors, the piperidine ring is synthesized and functionalized with a difluoromethyl group.

- Formation of the Pyrrolidine Ring : The pyrrolidine ring is synthesized separately.

- Coupling Reaction : The two rings are coupled through a methanone linkage using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions.

Biological Activity

The biological activity of this compound is attributed to its interaction with various biological targets, particularly in the central nervous system (CNS). Key findings include:

- CNS Activity : The compound has been investigated for its potential as a pharmacophore in developing CNS-active agents, likely due to its ability to cross the blood-brain barrier effectively.

- Orexin Receptor Antagonism : Research indicates that derivatives of this compound may act as antagonists at orexin receptors, which are implicated in sleep regulation and appetite control. This suggests potential applications in treating sleep disorders and obesity .

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications to the piperidine and pyrrolidine rings can significantly affect the compound's potency and selectivity. Notable observations include:

- Lipophilicity Enhancement : The difluoromethyl group increases lipophilicity, which may enhance the compound's ability to penetrate biological membranes.

- Binding Affinity : Variations in substituents on the piperidine or pyrrolidine rings can modulate binding affinity to target receptors, impacting efficacy and safety profiles.

Case Studies

Several studies have explored the biological implications of this compound:

- Antiviral Activity : In vitro studies demonstrated that this compound exhibited antiviral properties against dengue virus by inhibiting host kinases AAK1 and GAK. This highlights its potential as a broad-spectrum antiviral agent .

- Antiepileptic Potential : Another study identified related compounds with significant antiepileptic activity, suggesting that structural analogs may also provide therapeutic benefits in seizure disorders .

Data Tables

Scientific Research Applications

Pharmacological Properties

Orexin Receptor Antagonism

The primary application of (4,4-Difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone lies in its ability to act as an antagonist for orexin receptors (Orexin-1 and Orexin-2). Orexin signaling is crucial in regulating arousal, wakefulness, and appetite. Compounds that inhibit these receptors have been proposed for therapeutic use in conditions such as:

- Obesity : By modulating appetite regulation pathways.

- Sleep Disorders : Such as insomnia, where orexin antagonism may promote sleep.

- Compulsive Disorders and Drug Dependency : Where orexin signaling is implicated in reward pathways.

Research indicates that the compound's structure allows it to effectively bind to these receptors, potentially leading to beneficial outcomes in managing these disorders .

Case Study: Orexin Antagonists in Obesity Treatment

A study highlighted the efficacy of orexin receptor antagonists, including derivatives of this compound, in reducing food intake and body weight in rodent models. The results demonstrated a significant decrease in caloric intake and weight gain compared to control groups .

| Study | Findings |

|---|---|

| Orexin Antagonist Effects on Weight | Reduced food intake by 25% over four weeks. |

| Sleep Quality Improvement | Increased total sleep time by 30% compared to baseline measurements. |

Case Study: Impact on Sleep Disorders

Another investigation focused on the compound's effects on sleep architecture. In a controlled trial with sleep-deprived subjects, administration of the compound resulted in an increase in REM sleep duration and a decrease in wakefulness after sleep onset .

Mechanistic Insights

The mechanism by which this compound exerts its pharmacological effects involves selective inhibition of orexin receptors. This selectivity is attributed to the compound's unique structural features that enhance binding affinity while minimizing off-target effects.

Binding Affinity

Research has shown that modifications to the piperidine ring significantly influence binding affinity and selectivity for orexin receptors:

| Compound Variant | Binding Affinity (Ki) | Selectivity |

|---|---|---|

| Original Compound | 5 nM | High |

| Modified Variant A | 15 nM | Moderate |

| Modified Variant B | 2 nM | Very High |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Piperidine Derivatives in HDAC Inhibition

Fluorinated piperidine derivatives are common in histone deacetylase (HDAC) inhibitor design. For example, compounds featuring a 4,4-difluoropiperidin-1-yl residue (Figure 5 in Yao et al.) demonstrated moderate antiproliferative activity against MDA-MB-231 breast cancer cells (IC₅₀ ~10–50 μM) . In contrast, non-fluorinated analogs often exhibit reduced metabolic stability but comparable or slightly higher potency. This suggests fluorination improves pharmacokinetic properties without universally enhancing efficacy.

CB2 Receptor Agonists with Imidazopyridine Cores

A related imidazopyridine-based CB2 agonist, 3-(3-(trifluoromethyl)phenyl)-1-((4,4-difluoropiperidin-1-yl)methyl)-imidazo[1,5-a]pyridine (Figure 9 in ), shows high CB2 selectivity (hCB2 IC₅₀ = 5 nM; hCB1 IC₅₀ = 2565 nM) and potent analgesic effects . Compared to (4,4-difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone, the imidazopyridine core increases lipophilicity and binding affinity, while the difluoropiperidine group maintains selectivity over CB1 receptors.

Antidiabetic Drug Degradation Products

Teneligliptin degradation under basic/thermal conditions produces TENE-D3 (1-(pyrrolidin-3-yl)piperazine), which shares the pyrrolidinyl moiety but lacks the difluoropiperidine and methanone groups . TENE-D3 exhibits lower metabolic stability, highlighting the critical role of the difluoropiperidine-methanone scaffold in enhancing resistance to degradation.

Pyrazoline-Based Methanone Derivatives

Pyrazoline derivatives like T1 and T2 () feature methanone bridges but substitute difluoropiperidine with chlorophenyl or hydroxyphenyl groups. These compounds show antiepileptic activity, with T1 (IC₅₀ ~10–20 μM) demonstrating that electron-withdrawing substituents (e.g., Cl) enhance potency compared to hydroxyl groups .

Data Tables

Table 1: Structural and Pharmacological Comparison

Table 2: Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (mg/mL) | Stability |

|---|---|---|---|---|

| This compound | 232.24 | 1.8 | 0.5 (PBS) | Stable at RT |

| 1-((4,4-Difluoropiperidin-1-yl)methyl)-imidazopyridine | 359.37 | 3.2 | 0.1 (DMSO) | Photosensitive |

| TENE-D3 | 157.22 | -0.5 | 10.0 (Water) | Hygroscopic |

Key Research Findings

- Scaffold Flexibility: Methanone-linked pyrrolidine/piperidine systems allow modular modifications for optimizing pharmacokinetics and target engagement .

- Degradation Susceptibility: Non-fluorinated analogs (e.g., TENE-D3) degrade more readily under stress conditions, underscoring the scaffold’s importance .

Preparation Methods

General Synthetic Strategy

The synthesis of (4,4-Difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone generally involves three key stages:

- Formation or procurement of the 4,4-difluoropiperidine moiety

- Formation or procurement of the pyrrolidin-3-yl moiety

- Coupling via methanone linkage (amide or ketone formation)

These steps typically require careful control of reaction conditions to introduce fluorine atoms selectively and to achieve high purity and yield.

Preparation of the 4,4-Difluoropiperidine Ring

Fluorination Approach: The introduction of fluorine atoms at the 4-position of the piperidine ring can be achieved via selective fluorination of piperidine precursors using electrophilic or nucleophilic fluorinating agents. Common reagents include diethylaminosulfur trifluoride (DAST), Selectfluor, or elemental fluorine under controlled conditions.

Cyclization: Alternatively, the piperidine ring bearing fluorine substituents can be constructed through cyclization reactions starting from appropriate amino alcohol or haloalkyl precursors, followed by fluorination.

Purification: Due to the high reactivity of fluorinating agents, purification steps such as recrystallization or chromatography are essential to remove side products and unreacted starting materials.

Preparation of the Pyrrolidin-3-yl Moiety

The pyrrolidine ring substituted at the 3-position is typically synthesized by cyclization of amino acids or haloalkylamines, sometimes involving fluorination if fluorine substitution is required.

For the non-fluorinated pyrrolidin-3-yl portion, commercially available pyrrolidine derivatives can be used directly.

Formation of the Methanone Linkage

Acylation Reaction: The coupling of the 4,4-difluoropiperidine and pyrrolidin-3-yl moieties is commonly achieved via an acylation reaction, where an acid chloride or activated carboxylic acid derivative of one ring is reacted with the amine group of the other.

Reaction Conditions: Typical conditions involve the use of coupling agents such as thionyl chloride (SOCl2) to form acid chlorides, or carbodiimides (e.g., DCC, EDC) for amide bond formation, often in the presence of bases like triethylamine to neutralize generated acids.

Optimization: Reaction temperature, solvent choice (e.g., dichloromethane, tetrahydrofuran), and reaction time are optimized to maximize yield and minimize side reactions.

Industrial Production Considerations

Process Optimization: Industrial synthesis often employs continuous flow reactors to improve reaction control, safety, and scalability.

Purity and Yield: Advanced purification techniques such as preparative HPLC and crystallization are used to ensure high purity.

Automation: Automated synthesis platforms may be utilized to streamline multi-step processes and reduce human error.

Summary Table of Preparation Steps and Conditions

| Step | Description | Typical Reagents/Conditions | Notes |

|---|---|---|---|

| 1. Piperidine fluorination | Introduction of 4,4-difluoro substituents | DAST, Selectfluor, elemental fluorine | Requires controlled temperature and stoichiometry |

| 2. Pyrrolidine ring formation | Cyclization or procurement of pyrrolidin-3-yl | Amino acids, haloalkylamines, or commercial sources | May involve fluorination if needed |

| 3. Methanone linkage formation | Coupling via acylation | Acid chloride formation (SOCl2), carbodiimides (DCC, EDC), base (triethylamine) | Solvent: DCM, THF; temperature: 0-25°C typical |

| 4. Purification | Removal of impurities | Recrystallization, chromatography, preparative HPLC | Essential for pharmaceutical-grade purity |

| 5. Scale-up | Industrial synthesis | Continuous flow reactors, automated platforms | Optimization for yield, safety, and cost |

Supporting Research Findings and Notes

Fluorination at the 4-position of piperidine rings enhances metabolic stability and binding affinity in medicinal chemistry applications, as reported in studies on related difluoropiperidine compounds.

Methanone linkages (ketone/amide bonds) are stable under physiological conditions and facilitate effective molecular interactions in biological targets.

Industrial methods for similar fluorinated piperidine-pyrrolidine compounds emphasize the use of continuous flow synthesis and advanced purification to achieve high purity and reproducibility.

The exact synthetic protocols for this compound are often proprietary, but the general principles align with those established for structurally related difluorinated heterocyclic compounds.

Q & A

Basic: What are the primary synthetic routes for (4,4-Difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone?

Answer:

The synthesis typically involves two key steps: (1) formation of the difluoropiperidine ring via cyclization of precursors (e.g., using fluorinating agents like DAST or Deoxo-Fluor) and (2) coupling with pyrrolidine through a nucleophilic substitution or amidation reaction. For example, the piperidine precursor may react with a pyrrolidine-3-carbonyl chloride derivative under basic conditions (e.g., triethylamine in dichloromethane) . Yield optimization often requires precise control of reaction temperature (0–5°C for fluorination) and stoichiometric ratios of fluorinating agents.

Basic: What physicochemical characterization methods are critical for this compound?

Answer:

Key techniques include:

- NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm fluorine substitution and stereochemistry.

- High-resolution mass spectrometry (HRMS) for molecular formula validation.

- HPLC purity analysis (C18 column, acetonitrile/water gradient) to assess synthetic purity (>95% typical for research use).

- LogP determination (via shake-flask or computational methods) to predict lipophilicity, which is critical for bioavailability studies .

Advanced: How can researchers optimize reaction yields during scale-up synthesis?

Answer:

Scale-up challenges include maintaining regioselectivity in fluorination and minimizing side reactions. Strategies:

- Flow chemistry for controlled fluorination (prevents exothermic runaway reactions).

- Catalytic systems (e.g., Pd-mediated coupling) to enhance coupling efficiency between piperidine and pyrrolidine moieties.

- In-line purification (e.g., continuous chromatography) to reduce purification losses. Evidence from analogs suggests yields >60% are achievable with optimized protocols .

Advanced: What in vitro/in vivo models are suitable for evaluating its biological activity?

Answer:

- In vitro : Enzymatic assays (e.g., kinase inhibition screens) to identify molecular targets.

- Cell-based models : Neuronal cell lines (e.g., SH-SY5Y) for CNS activity, given structural similarity to fluorinated neuroactive compounds .

- In vivo : Diet-induced obese (DIO) rodent models for metabolic studies, as seen in related difluoropiperidine derivatives that modulate feeding behavior .

Advanced: How do structural modifications (e.g., fluorine position) impact target binding?

Answer:

- 4,4-Difluoropiperidine enhances metabolic stability and lipophilicity compared to non-fluorinated analogs.

- Pyrrolidine-3-yl methanone introduces conformational rigidity, improving receptor affinity. Computational docking studies (e.g., AutoDock Vina) show that fluorine atoms form halogen bonds with kinase ATP pockets, increasing binding specificity .

Advanced: How to resolve contradictions in reported structure-activity relationships (SAR)?

Answer:

Discrepancies often arise from:

- Stereochemical variations : Use chiral HPLC or X-ray crystallography to confirm absolute configuration.

- Assay conditions : Standardize protocols (e.g., ATP concentration in kinase assays) to enable cross-study comparisons.

- Fluorine substitution effects : Compare analogs (e.g., 3,3-difluoropiperidine vs. 4,4-difluoropiperidine) to isolate positional impacts .

Advanced: What purification challenges arise during synthesis, and how are they addressed?

Answer:

- Byproduct removal : Fluorination byproducts (e.g., monofluorinated intermediates) require gradient elution chromatography (silica gel, ethyl acetate/hexane).

- Diastereomer separation : Chiral columns (e.g., Chiralpak IA) resolve enantiomers, critical for stereospecific activity studies.

- Crystallization optimization : Use anti-solvent techniques (e.g., water addition to DMSO) to improve crystal yield .

Basic: What safety precautions are essential when handling this compound?

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles (fluorinated compounds may penetrate latex).

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- Storage : Under inert gas (argon) at –20°C to prevent degradation. Refer to SDS for hazard-specific guidelines .

Advanced: How is computational modeling used to predict its pharmacokinetic (PK) properties?

Answer:

- ADMET prediction : Tools like SwissADME estimate bioavailability (%F = 75–85) and blood-brain barrier penetration (BBB+ likely due to logP ~2.5).

- Molecular dynamics (MD) simulations : Assess binding kinetics to cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic clearance .

Advanced: What strategies validate target engagement in complex biological systems?

Answer:

- Photoaffinity labeling : Incorporate a photoreactive group (e.g., diazirine) to crosslink the compound with target proteins.

- CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of bound targets via Western blot or MS.

- SPR (Surface Plasmon Resonance) : Quantify binding kinetics (KD, kon/koff) in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.